molecular formula C18H14 B376882 2-[(E)-2-Phenylethenyl]naphthalene

2-[(E)-2-Phenylethenyl]naphthalene

Cat. No.: B376882
M. Wt: 230.3g/mol
InChI Key: AXGWOAHWOMYXLE-ZHACJKMWSA-N
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Description

2-[(E)-2-Phenylethenyl]naphthalene is a styryl-substituted naphthalene derivative characterized by an ethylene bridge (E-configuration) connecting a phenyl group to the naphthalene ring at the 2-position. This structural motif imparts unique electronic and steric properties, making it relevant in pharmaceutical chemistry and materials science. Its conjugated π-system enhances photophysical behavior, while the styryl group facilitates interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C18H14

Molecular Weight

230.3g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]naphthalene

InChI

InChI=1S/C18H14/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-14H/b11-10+

InChI Key

AXGWOAHWOMYXLE-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Quinazolinone Derivatives

  • Example: 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide Structural Differences: Incorporates a quinazolinone core instead of naphthalene, with a sulfonamide substituent. Biological Activity: Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide group enhancing target binding . Key Insight: The quinazolinone ring system enhances anti-inflammatory activity compared to simpler styryl-naphthalenes, which lack such heterocyclic pharmacophores.

Benzimidazole Analogs

  • Example: 2-[(E)-2-Phenylethenyl]-1H-benzimidazole (VIb) Structural Differences: Replaces naphthalene with a benzimidazole ring, introducing nitrogen atoms that alter electronic properties. Applications: Used in photodynamic therapy due to improved light absorption and redox properties .

Natural Products: Chromones and Dihydropyranones

  • Goniothalamin: (2R)-2-[(E)-2-Phenylethenyl]-2,3-dihydropyran-6-one Structural Differences: Features a dihydropyranone ring fused to the styryl group. Activity: Shows anti-parasitic efficacy (IC50 values) against Haemonchus contortus due to α,β-unsaturated lactone-mediated electrophilic reactivity .
  • 2-(2-Phenylethenyl)chromones (e.g., Compound 4 from Gyrinops salicifolia): Structural Differences: Chromone skeleton (benzopyran-4-one) instead of naphthalene. Natural Occurrence: Rare in agarwood; only two such derivatives are reported, contrasting with the synthetic prevalence of styryl-naphthalenes .

Sulfonamide and Sulfur-Containing Derivatives

  • Example : Sulfur-linked 2-[(E)-2-Phenylethenyl]quinazolin-4-yl benzenesulfonates
    • Modifications : Replacement of oxygen with sulfur in the linker.
    • Impact : Enhances biochemical stability and bioavailability by reducing oxidative degradation. The thioether linker also increases electron density, improving ATP-binding affinity in kinase inhibitors .

Vinyl-Substituted Naphthalenes

  • Example : 2-Ethenylnaphthalene
    • Structural Differences : Substitutes the styryl group with a simpler vinyl moiety.
    • Physical Properties : Melting point (338–339 K) is lower than styryl analogs due to reduced conjugation and molecular weight .
    • Applications : Primarily used in polymer chemistry rather than bioactive contexts.

Data Table: Key Compounds and Properties

Compound Name Core Structure Key Substituents Biological/Physical Properties Source/Application References
2-[(E)-2-Phenylethenyl]naphthalene Naphthalene Styryl (E-configuration) High conjugation, photostability Materials science, drug design [1, 4]
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-quinazolin-2-yl}ethenyl]benzenesulfonamide Quinazolinone Sulfonamide, methoxyphenyl 47.1% COX-2 inhibition at 20 μM Anti-inflammatory agents [1]
Goniothalamin Dihydropyranone Styryl (E-configuration) Anti-parasitic (IC50) Natural product [3]
2-[(E)-2-Phenylethenyl]-1H-benzimidazole Benzimidazole Styryl (E-configuration) Photodynamic therapy applications Synthetic polymers [2]
2-Ethenylnaphthalene Naphthalene Vinyl Tm = 338–339 K Polymer precursors [14]

Research Findings and Trends

  • Bioactivity: Styryl groups enhance enzyme inhibition (e.g., COX-2, kinases) by enabling π-π stacking and hydrogen bonding. Heterocyclic cores (quinazolinone, benzimidazole) further modulate selectivity .
  • Synthetic vs. Natural : Synthetic analogs prioritize stability and target affinity, while natural derivatives (e.g., chromones) often exhibit unique stereochemistry and ecological roles .
  • Structural Optimization: Sulfur incorporation in linkers improves drug-like properties, demonstrating the value of minor modifications in medicinal chemistry .

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